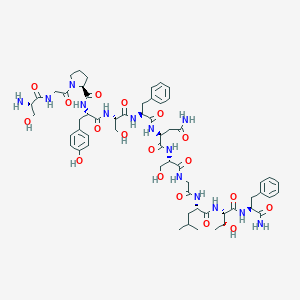
Salmfamide 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salmfamide 2, also known as this compound, is a useful research compound. Its molecular formula is C59H82N14O18 and its molecular weight is 1275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivity and Mechanisms of Action
Salmfamide 2 is primarily recognized for its muscle-relaxing properties. Research indicates that SALMFa-S2 induces relaxation in various muscle preparations from starfish, including the cardiac stomach and tube feet. The mechanism involves interaction with specific receptors in the muscle tissue, leading to a decrease in muscle contraction.
In Vitro Studies
- Relaxation Effects : SALMFa-S2 exhibits a potent relaxing effect on muscle tissues when tested in vitro. For instance, studies have shown that it can cause significant relaxation in the apical muscle of Asterias rubens, with effective concentrations observed at 5×10−8M .
- Comparative Efficacy : When compared to other SALMFamide peptides, such as SALMFa-S1, SALMFa-S2 demonstrated superior efficacy in inducing muscle relaxation. The E_max (maximum efficacy) values were recorded as follows:
| Peptide | E_max (%) |
|---|---|
| SALMFa-S1 | 19.92 ± 0.99 |
| SALMFa-S2 | 22.10 ± 2.77 |
| SALMFa-A | 11.41 ± 0.61 |
| SALMFa-B | 15.32 ± 0.98 |
This data suggests that the C-terminal motif of SALMFa-S2 plays a crucial role in its bioactivity .
Physiological Roles
This compound is implicated in various physiological processes beyond mere muscle relaxation:
- Feeding Mechanism : The peptide is believed to mediate physiological control during feeding by facilitating the eversion of the cardiac stomach, which is essential for digestion in starfish .
- Regeneration : Preliminary findings suggest that SALMFa peptides may also play a role in growth and regeneration processes within echinoderms .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Muscle Relaxants : The neuropeptide's ability to induce muscle relaxation could be harnessed for developing new treatments for conditions characterized by excessive muscle tension or spasms.
- Neuropharmacology : Understanding the receptor interactions and signaling pathways influenced by this compound may lead to advancements in neuropharmacology, particularly concerning neuromuscular disorders.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- A study conducted by Elphick et al. (1995) demonstrated the relaxing effects of SALMFa-S2 on various starfish muscle preparations, highlighting its potential role as a neuromodulator .
- Research published in PLOS One explored the evolutionary diversity of SALMFamide neuropeptides across echinoderm species, emphasizing their conserved roles in muscle regulation .
Propriétés
Numéro CAS |
134439-74-0 |
|---|---|
Formule moléculaire |
C59H82N14O18 |
Poids moléculaire |
1275.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |
Clé InChI |
ULORYJBIPHKGST-MMPVZCTRSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Key on ui other cas no. |
134439-74-0 |
Séquence |
SGPYSFNSGLTF |
Synonymes |
neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















